An In-depth Technical Guide to Gomisin U: Chemical Structure and Properties
An In-depth Technical Guide to Gomisin U: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin U, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, represents a class of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Gomisin U. While specific experimental data for Gomisin U is limited in some areas, this guide draws upon research on closely related Gomisin analogues to provide a thorough understanding of its potential pharmacological applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity and Structure
Gomisin U is classified as a dibenzocyclooctadiene lignan, a characteristic structural motif found in many bioactive compounds from the Schisandraceae family.
Chemical Structure:
Table 1: Chemical Identifiers for Gomisin U
| Identifier | Value | Source |
| IUPAC Name | 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,8-diol | [1] |
| CAS Number | 135095-46-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₃H₃₀O₇ | [2][6] |
| SMILES | OC1=C(OC)C(OC)=C(C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--C3)C=C(OC)C(OC)=C2OC)C3=C1 | [2][6] |
Physicochemical Properties
The physicochemical properties of Gomisin U are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data for Gomisin U
| Property | Value | Source |
| Molecular Weight | 418.48 g/mol | [2][6] |
| Physical Description | Powder | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | ≥98% | [3][5] |
Biological Activities and Signaling Pathways
While direct and extensive research on Gomisin U is still emerging, studies on analogous Gomisins provide significant insights into its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
Lignans from Schisandra chinensis, including compounds structurally similar to Gomisin U, have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways.
Studies on related compounds like Gomisin A, J, and N have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][7] The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]
The primary signaling pathways implicated in the anti-inflammatory effects of these Gomisins include:
-
NF-κB Signaling Pathway: Gomisins have been shown to inhibit the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3] This blockade of NF-κB activation leads to a reduction in the transcription of various pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is often attenuated by Gomisin treatment in inflammatory models.[4][7][8]
Anti-cancer Activity
Several Gomisin compounds have exhibited significant anti-cancer properties in various cancer cell lines. Gomisin A, for instance, has been shown to inhibit the proliferation of non-small cell lung cancer cells and enhance the anti-tumor effect of paclitaxel in ovarian cancer.[1][9] The proposed mechanisms of action include:
-
Induction of Apoptosis: Gomisins can induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.[6]
-
Cell Cycle Arrest: Some Gomisins can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]
-
Inhibition of Metastasis: Anti-migratory and anti-invasive effects have also been reported for certain Gomisins.[9]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target for the anti-cancer effects of Gomisin A.[9]
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. sentosacy.com [sentosacy.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
